酸-apeg6-酸

描述

科学研究应用

脱卤试剂

酸-apeg6-酸,特别是碱金属聚乙二醇复合物(APEG)的形式,已被研究为原位净化被多氯联苯(PCB)和其他卤代有机物污染的土壤的试剂。APEG 试剂可以通过卤素-碳键上的亲核取代来净化变压器油中的 PCB,生成碱金属卤化物和聚乙二醇醚芳烃 (Kornel & Rogers, 1985)。

酸增稠剂

由丙烯酰胺和烯丙基聚氧乙烯醚合成的酸增稠剂 P(AM-APEG) 显示出温度敏感性和缓凝性能。这种合成工艺及其性能评估有助于了解其在各个行业的潜在应用 (Huang Zhi-yu, 2013)。

硫酸钙垢抑制剂

使用烯丙氧基聚乙氧基醚 (APEG) 和其他组分合成的荧光标记嵌段共聚物可作为硫酸钙垢的有效且环保的抑制剂。此应用在工业环境中尤为重要,例如冷却水系统 (Liu, Xue, & Zhou, 2016)。

药物递送和癌症治疗

APEG 已被用于合成水溶性、易水解、氨基侧链聚缩醛,适用于药物偶联。例如,聚缩醛-阿霉素 (APEG-DOX) 偶联物已被开发用于改善抗癌剂的肿瘤靶向性,表现出 pH 依赖性降解和体内延长半衰期 (Tomlinson, Heller, Brocchini, & Duncan, 2003)。

工业级阻垢剂

在工业冷却系统中,基于 APEG 的共聚物已被用作磷酸钙和碳酸垢的绿色阻垢剂。这些使用 APEG 和其他反应物合成的化合物表现出优异的阻垢能力,可用于测量此类系统中的聚合物消耗 (Liu et al., 2013)。

安全和危害

作用机制

Target of Action

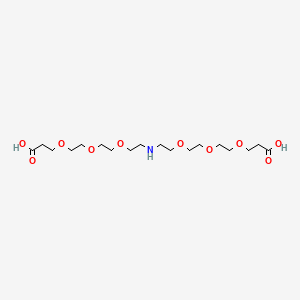

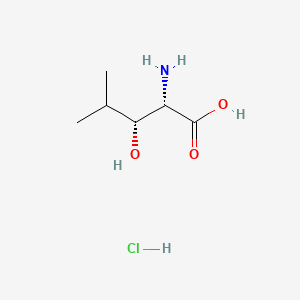

It is known that this compound is used as a linker in the synthesis of proteolysis targeting chimeras (protacs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a specific protein target, leading to the degradation of that target .

Mode of Action

NH-bis(PEG3-acid) acts as a linker molecule in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

As a component of protacs, it plays a role in the ubiquitin-proteasome system . This system is a crucial pathway for protein degradation in cells, maintaining cellular homeostasis by removing misfolded or damaged proteins, controlling protein levels, and eliminating proteins with regular turnover rates .

Pharmacokinetics

As a component of PROTACs, its pharmacokinetic properties would be influenced by the properties of the entire PROTAC molecule, including its size, charge, and hydrophobicity .

Result of Action

As a component of protacs, it contributes to the selective degradation of target proteins . This can lead to various cellular effects depending on the function of the degraded protein .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its stability and efficacy as a component of protacs .

属性

IUPAC Name |

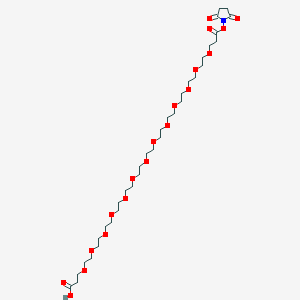

3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO10/c20-17(21)1-5-24-9-13-28-15-11-26-7-3-19-4-8-27-12-16-29-14-10-25-6-2-18(22)23/h19H,1-16H2,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBFCIHPQNRZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCNCCOCCOCCOCCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201223952 | |

| Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201223952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1814901-04-6 | |

| Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1814901-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201223952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B3180433.png)

![1-Bromo-4-[bromo(phenyl)methyl]benzene](/img/structure/B3180487.png)

![2-Chloro-3-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3180506.png)